Standalone Cytotoxicity of Antitumor Agent-74 Versus mriBIQ 13da/14da Mixture Across Cancer Cell Lines
Antitumor agent-74 (compound 13da) exhibits substantially lower standalone cytotoxicity across a diverse panel of human cancer cell lines compared to its regioisomeric mixture mriBIQ 13da/14da. While mriBIQ 13da/14da demonstrates potent activity (IC₅₀ range: 2.8–34.0 μM), Antitumor agent-74 requires approximately 10- to 20-fold higher concentrations to achieve comparable growth inhibition, with IC₅₀ values ranging from 56.7 to 86.3 μM [1]. This quantitative difference establishes compound 13da as a less potent single agent, critical for interpreting structure-activity relationships and for its use as a negative control or chemical probe in mechanistic studies [1].
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ range: 56.7–86.3 μM against M-HeLa, MCF-7, HuTu-80, PANC-1, A549, PC3, T98G cell lines |
| Comparator Or Baseline | mriBIQ 13da/14da (regioisomer mixture); IC₅₀ range: 2.8–34.0 μM against same panel |
| Quantified Difference | Target compound is 10- to 20-fold less potent (mean IC₅₀ approx. 20× higher) |
| Conditions | 48-hour cell viability assay (MTT/CCK-8) across multiple human cancer cell lines [1] |
Why This Matters
Procurement of the isolated 13da regioisomer ensures accurate baseline measurement for SAR studies, avoiding the 20-fold overestimation of potency that would result from inadvertent use of the more active mixture.
- [1] Mamedov VA, et al. ACS Pharmacol Transl Sci. 2022;5(10):945–962. View Source
